1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid
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Overview
Description
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid is a chemical compound with the CAS number 1374652-18-2 . It is offered by several suppliers for research and development purposes.
Synthesis Analysis
While there is no direct information available on the synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid, related compounds have been synthesized using various methods. For example, 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid was prepared and coupled with various amino acid tri/tetrapeptide methyl esters to afford new quinoxalopeptide derivatives . Another method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Scientific Research Applications
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The specific methods of synthesis are not detailed in the source.
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities . The specific methods of synthesis are not detailed in the source.
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKDCNNTMDWNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid |
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